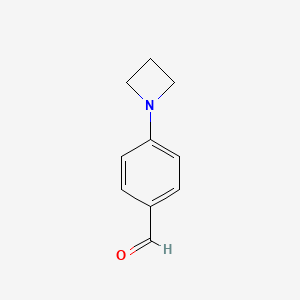

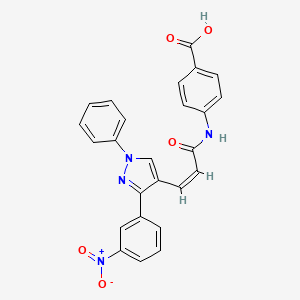

![molecular formula C23H21N5O4 B2440281 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922038-55-9](/img/structure/B2440281.png)

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a novel pyrazolo[3,4-d]pyrimidine derivative . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines . This compound has shown prominent anticancer activity and has been found to inhibit EGFR and ErbB2 kinases at sub-micromolar level .

科学的研究の応用

Synthesis and Biological Evaluation

Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives, similar in structure to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promise in cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and also inhibited 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial Activity : Research on benzothiazole and pyrazole derivatives, structurally related to the compound of interest, has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity at non-cytotoxic concentrations, suggesting potential as antimicrobial agents (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, have been synthesized and screened for their anti-inflammatory and analgesic activities. Some of these compounds showed high inhibitory activity on COX-2, a key enzyme in the inflammatory process, and exhibited significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Synthesis and Antiviral Activity

- Anti-Influenza Virus Activity : Research on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activity. Some of these compounds were effective against the H5N1 subtype, indicating their potential as antiviral agents (Hebishy et al., 2020).

Synthesis and Antitumor Activity

- Antitumor Activity on Breast Cancer : A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research highlights the potential of such compounds in cancer therapy (Abdellatif et al., 2014).

Solid-Phase Synthetic Method

- Synthetic Method for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide Library : A solid-phase synthetic method was developed for a compound library based on the 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the compound . This method facilitates the synthesis of a diverse range of derivatives for biological testing (Heo & Jeon, 2017).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA . As a result, the growth of cells is significantly inhibited .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally interacts with cyclin A2 to promote progression through the cell cycle . By inhibiting CDK2, this compound disrupts this interaction, leading to cell cycle arrest .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could have potential applications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature . .

特性

IUPAC Name |

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c1-15-4-2-3-5-17(15)12-27-13-25-21-18(23(27)30)11-26-28(21)9-8-24-22(29)16-6-7-19-20(10-16)32-14-31-19/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPCCWVENFSAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

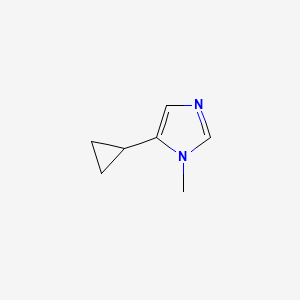

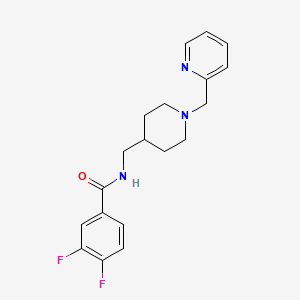

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)

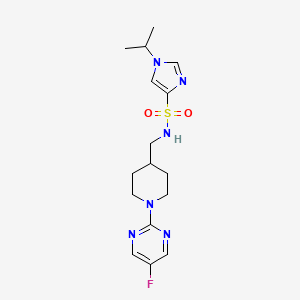

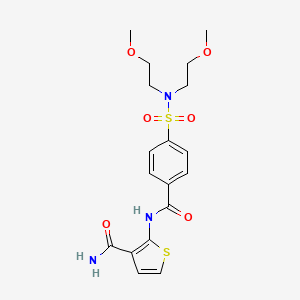

![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)

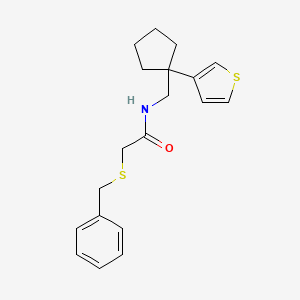

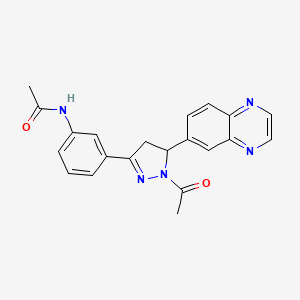

![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)